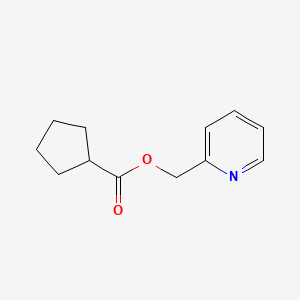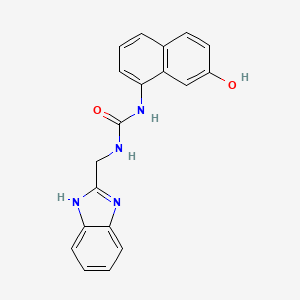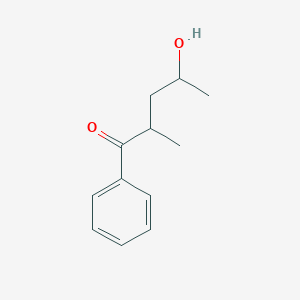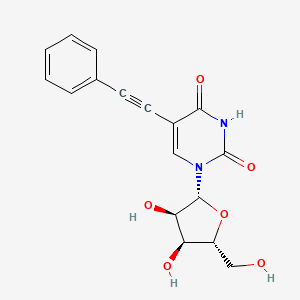
Cyclopentanecarboxylic acid, 2-pyridinylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanecarboxylic acid, 2-pyridinylmethyl ester is an organic compound that combines a cyclopentane ring with a carboxylic acid ester and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Esterification of Cyclopentanecarboxylic Acid
- Cyclopentanecarboxylic acid can be esterified with 2-pyridinylmethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions with an appropriate solvent like toluene or dichloromethane.
-
Hydroxycarbonylation of Cyclopentene
- Cyclopentene can undergo palladium-catalyzed hydroxycarbonylation in the presence of carbon monoxide and water to form cyclopentanecarboxylic acid, which can then be esterified with 2-pyridinylmethanol.
Industrial Production Methods
Industrial production methods for cyclopentanecarboxylic acid, 2-pyridinylmethyl ester would likely involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
-
Reduction
- Reduction of the ester group can yield the corresponding alcohol, cyclopentanemethanol, and 2-pyridinylmethanol.
-
Substitution
- The ester group can be hydrolyzed to form cyclopentanecarboxylic acid and 2-pyridinylmethanol under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Aqueous acid (HCl) or base (NaOH) under reflux.
Major Products
Oxidation: Cyclopentanecarboxylic acid, 2-pyridinylmethyl N-oxide.
Reduction: Cyclopentanemethanol, 2-pyridinylmethanol.
Hydrolysis: Cyclopentanecarboxylic acid, 2-pyridinylmethanol.
Scientific Research Applications
Cyclopentanecarboxylic acid, 2-pyridinylmethyl ester has several applications in scientific research:
-
Chemistry
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
- Serves as a building block in the synthesis of heterocyclic compounds.
-
Biology
- Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
-
Medicine
- Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
-
Industry
- Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopentanecarboxylic acid, 2-pyridinylmethyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine ring can participate in coordination with metal ions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
-
Cyclopentanecarboxylic acid, methyl ester
- Similar structure but lacks the pyridine moiety, making it less versatile in coordination chemistry.
-
Cyclopentanecarboxylic acid, ethyl ester
- Similar ester functionality but different alkyl group, affecting its physical properties and reactivity.
-
Cyclopentanecarboxylic acid, 2-pyridinyl ester
- Similar structure but without the methylene bridge, leading to different steric and electronic properties.
Uniqueness
Cyclopentanecarboxylic acid, 2-pyridinylmethyl ester is unique due to the presence of both a cyclopentane ring and a pyridine moiety, which confer distinct chemical and biological properties
Properties
CAS No. |
634199-57-8 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
pyridin-2-ylmethyl cyclopentanecarboxylate |
InChI |
InChI=1S/C12H15NO2/c14-12(10-5-1-2-6-10)15-9-11-7-3-4-8-13-11/h3-4,7-8,10H,1-2,5-6,9H2 |
InChI Key |
WQXCRCPCMVETMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)OCC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,N-(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12597455.png)


![9-Chloro-N-[2-(morpholin-4-YL)ethyl]acridine-4-carboxamide](/img/structure/B12597480.png)
![3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12597487.png)
![1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-, methyl ester](/img/structure/B12597491.png)
![2-[2-(4-Azidophenyl)ethenyl]-4-[(pyridin-3-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B12597493.png)

![3-[(1-Methylpiperidin-4-yl)methoxy]aniline](/img/structure/B12597500.png)


![Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)-](/img/structure/B12597517.png)
![4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]thiomorpholine](/img/structure/B12597529.png)

